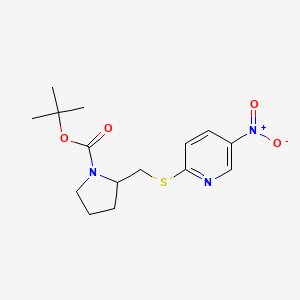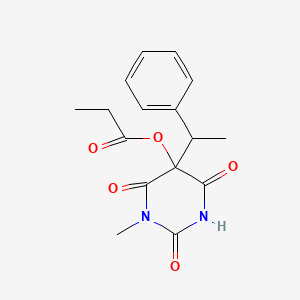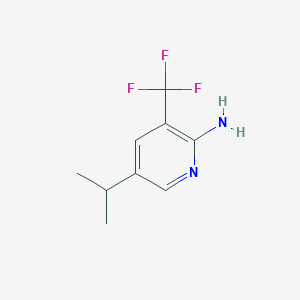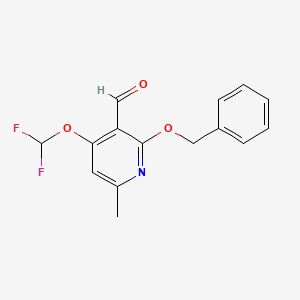
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone is a chemical compound with the molecular formula C14H18O2. This compound is primarily used in the pharmaceutical industry as a reference standard for analytical method development and validation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone involves the reaction of cyclopropyl ketone with 4-(1-hydroxy-2-methylpropan-2-yl)phenyl derivatives . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound meets the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogens, alkylating agents; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(3-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties . Its role as a reference standard in pharmaceutical analysis further highlights its importance and utility in scientific research and industry .
Propiedades
Número CAS |
169280-26-6 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
cyclopropyl-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C14H18O2/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10,15H,3-4,9H2,1-2H3 |
Clave InChI |
HUUQDOJUOIKSKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=C(C=C1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)












![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
